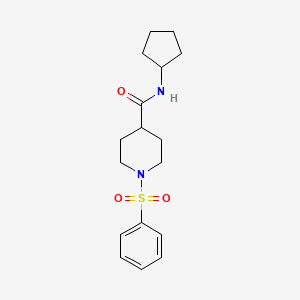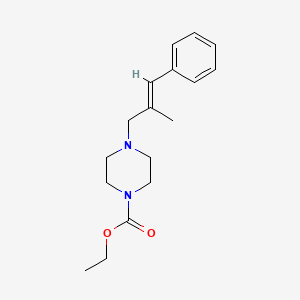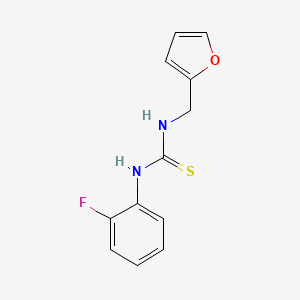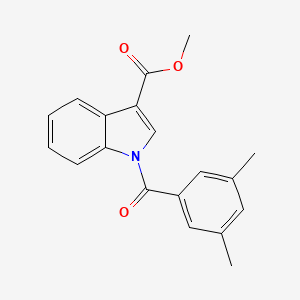![molecular formula C15H13N3O2 B5833867 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5833867.png)
3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, it is believed to exert its biological activities by inhibiting various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can induce apoptosis, a programmed cell death, in cancer cells. It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, it has been studied for its potential use as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. However, its limited solubility in water and some organic solvents can pose a challenge in its use in certain experiments.
Direcciones Futuras
The potential applications of 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in various areas of scientific research make it an attractive compound for future studies. Some of the future directions that can be explored include:
1. Studying the mechanism of action of 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in more detail to better understand its biological activities.
2. Investigating the potential use of 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine as an insecticide and herbicide.
3. Studying the potential use of 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine as an anti-inflammatory agent.
4. Exploring the potential use of 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in drug discovery for the treatment of various diseases.
5. Investigating the potential use of 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine as a plant growth regulator.
Conclusion:
In conclusion, 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its diverse biological activities make it an attractive candidate for future studies, and its potential use as an insecticide, herbicide, anti-inflammatory agent, and in drug discovery for the treatment of various diseases make it a compound worth exploring further.
Métodos De Síntesis
The synthesis of 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 4-methylphenyl hydrazine with ethyl 2-chloro-5-formylpyridine-3-carboxylate followed by the reaction with sodium methoxide. The resulting compound is then treated with chloromethyl methyl ether to obtain the final product.
Aplicaciones Científicas De Investigación
3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit significant antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as an insecticide and herbicide.
Propiedades
IUPAC Name |
5-[(4-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-4-6-13(7-5-11)19-10-14-17-15(18-20-14)12-3-2-8-16-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVXPKIGFBZELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5833792.png)

![dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5833808.png)



![4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5833851.png)





![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5833913.png)